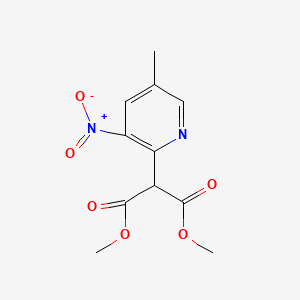

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate is a chemical compound with the molecular formula C11H12N2O6 . It is related to Dimethyl 2-(3-nitropyridin-2-yl)malonate and Dimethyl 2-(5-bromo-3-nitropyridin-2-yl)malonate .

Synthesis Analysis

The synthesis of 2-methyl-5-nitropyridine can start from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester . The specific operations are as follows: To 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester (12.0 g, 42.5 mmol) was added cold aq. 20% sulfuric acid (120 mL) and the mixture was heated to 100 ℃ for 2h .Molecular Structure Analysis

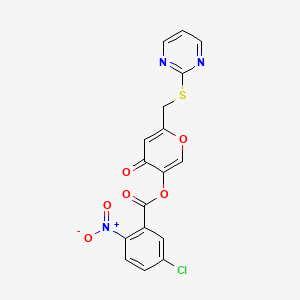

The molecular structure of Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate is represented by the InChI code 1S/C11H12N2O6/c1-6-4-7(13(16)17)5-12-9(6)8(10(14)18-2)11(15)19-3/h4-5,8H,1-3H3 .Aplicaciones Científicas De Investigación

Synthesis Intermediates

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate serves as an important intermediate in various synthesis processes. For example, it is involved in the synthesis of chrysanthemic acid, which has significant applications in the development of pyrethroids, a class of synthetic chemical insecticides resembling the natural pyrethrin insecticides produced from chrysanthemum flowers (Baudoux et al., 1998).

Molecular Structure Studies

The molecular structure of derivatives of dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate has been extensively studied, contributing to the understanding of complex chemical structures and reactions. For instance, the molecular structure of dimethyl {2-[3-(4-nitrophenyl)-1 H -pyrazol-5-yl]ethyl}malonate monohydrate was determined using methods like NMR and X-ray diffraction, demonstrating the compound's unique structural features (Jiménez-Cruz et al., 2003).

Oxidative Addition Reactions

In the realm of organic chemistry, dimethyl malonate derivatives, including dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate, play a crucial role in oxidative addition reactions. These reactions are fundamental to the formation of various complex organic compounds. For example, the oxidative addition of dimethyl malonate to ring substituted styrenes leads to the formation of various substituted products, showcasing its utility in synthetic organic chemistry (Nair et al., 1997).

Catalytic Processes

This compound is also significant in catalytic processes. For instance, it is used in stereoselective synthesis processes, such as the synthesis of certain carboxylic acids and carboxamides, which are valuable in the pharmaceutical industry for the development of peptidomimetic building blocks (Hrast et al., 1999).

Chemical Transformation and Cyclizations

Chemical transformations and cyclizations involving dimethyl malonate derivatives are key in creating novel chemical structures. For example, cyclizations of monocyclic 5-nitropyridin-2(1H)-ones demonstrate the versatility of nitropyridine derivatives in chemical synthesis (Smolyar & Yutilov, 2008).

Safety and Hazards

Safety precautions for handling Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

dimethyl 2-(5-methyl-3-nitropyridin-2-yl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-6-4-7(13(16)17)9(12-5-6)8(10(14)18-2)11(15)19-3/h4-5,8H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUFJNIXIWWCHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C(C(=O)OC)C(=O)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-(5-methyl-3-nitropyridin-2-yl)malonate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-bromophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2406439.png)

![N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2406445.png)

![[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B2406446.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2406448.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2406452.png)

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2406455.png)

![Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2406458.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-2-chloro-4-fluorobenzamide](/img/structure/B2406460.png)

![2-chloro-6-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2406461.png)